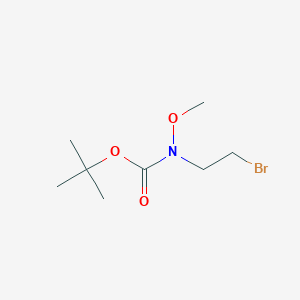
Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C8H16BrNO3 and its molecular weight is 254.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester (CAS RN: 606143-96-8), is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article will explore its biological activity, including mechanisms of action, potential therapeutic uses, and safety profiles based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H14BrNO3 |
| Molecular Weight | 240.09 g/mol |
| IUPAC Name | tert-butyl N-(2-bromoethoxy)carbamate |
| PubChem CID | 85868158 |
| SMILES Notation | CC(C)(C)OC(=O)NOCCBr |
Carbamic acid derivatives have been extensively studied for their biological activities, particularly as inhibitors of enzymes involved in lipid metabolism. Notably, compounds within this class can inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are crucial in the degradation of endocannabinoids. Inhibition of these enzymes can lead to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, potentially offering therapeutic benefits for conditions like pain and inflammation .
Inhibition of Enzymatic Activity
Research has demonstrated that carbamate derivatives can effectively inhibit FAAH activity. In a study involving the synthesis and evaluation of various carbamate compounds, several were found to exhibit significant inhibitory effects with half-maximal inhibitory concentrations (IC50) ranging from 28 to 380 nM . This suggests that this compound may also possess similar properties.
Potential Therapeutic Applications
The modulation of endocannabinoid levels through FAAH inhibition has implications for treating:
- Chronic Pain : Enhanced endocannabinoid signaling may alleviate pain.
- Anxiety Disorders : Increased anandamide levels could provide anxiolytic effects.
- Inflammatory Conditions : The anti-inflammatory properties associated with elevated endocannabinoids can be beneficial in managing conditions like arthritis.
Safety Profile and Toxicological Considerations
While the therapeutic potential is promising, safety assessments are crucial. The compound is classified under acute toxicity categories with potential skin and eye irritations noted . Long-term exposure studies are necessary to fully understand the risk profile associated with its use.
Aldicarb as a Comparative Model
Aldicarb, another carbamate compound used as an insecticide, serves as a relevant case study for understanding the biological activity and safety profiles of carbamate derivatives. Extensive research on aldicarb has revealed its mechanism involving acetylcholinesterase inhibition, leading to neurotoxic effects in certain contexts . Such findings emphasize the need for rigorous toxicological evaluations when considering the use of carbamic acid derivatives in agriculture or medicine.
Properties
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-methoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXURQNFRMWKEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















